molecular formula C18H21FN6O B6442975 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640817-98-5

6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6442975
CAS No.: 2640817-98-5
M. Wt: 356.4 g/mol
InChI Key: YEGKBPPXLMTYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(4-Fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a synthetic purine derivative characterized by two key structural motifs:

  • Piperazine substitution: A 4-fluorophenyl group attached to the piperazine ring at the 6-position of the purine core.
  • N-9 substitution: A 2-methoxyethyl chain at the 9-position of the purine scaffold.

Properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O/c1-26-11-10-25-13-22-16-17(20-12-21-18(16)25)24-8-6-23(7-9-24)15-4-2-14(19)3-5-15/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGKBPPXLMTYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated product.

Scientific Research Applications

6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, thereby inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Anticancer Potential: Compounds with fluorinated aryl groups () and N-9 alkyl chains () show antitumor activity, suggesting the target compound may share similar mechanisms (e.g., cell cycle arrest) .

Biological Activity

6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine, also known by its CAS number 2640817-98-5, is a purine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of tyrosinase (TYR). This compound is structurally characterized by the presence of a piperazine moiety, which is commonly associated with various pharmacological effects.

  • Molecular Formula : C₁₈H₂₁FN₆O
  • Molecular Weight : 356.4 g/mol
  • Structure : The compound features a purine core substituted with a piperazine ring and a methoxyethyl group.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition has therapeutic implications for treating hyperpigmentation disorders. Recent studies have highlighted the potential of compounds containing the 4-fluorobenzylpiperazine moiety, which includes our compound of interest, in inhibiting TYR activity.

  • Inhibition Potency : Research indicates that related compounds exhibit varying degrees of inhibition against TYR. For instance, a derivative with a similar structure was found to have an IC₅₀ value of 0.18 μM, significantly outperforming the standard inhibitor kojic acid (IC₅₀ = 17.76 μM) .
  • Mechanism of Action : Docking studies suggest that these compounds bind competitively to the active site of TYR, which prevents substrate access and subsequent melanin production. The binding affinity and kinetic parameters are crucial for understanding how modifications in structure affect biological activity.

Antimelanogenic Effects

In vitro studies using B16F10 melanoma cells demonstrated that certain derivatives not only inhibit TYR but also exert antimelanogenic effects without inducing cytotoxicity. This characteristic is essential for developing safe skin-lightening agents .

Table 1: Comparison of Tyrosinase Inhibitory Potency

Compound NameIC₅₀ (μM)Reference
This compoundTBDThis study
[4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone0.18
Kojic Acid17.76

Case Studies

Several studies have focused on the synthesis and evaluation of piperazine-based compounds as TYR inhibitors:

  • Synthesis and Evaluation : A study synthesized various derivatives of piperazine and assessed their inhibitory effects on TYR from Agaricus bisporus. The most potent inhibitors were identified through structure-activity relationship (SAR) analysis, emphasizing the role of the fluorinated benzene ring in enhancing activity .
  • Kinetic Studies : Kinetic assays were performed to determine the mode of inhibition for selected compounds. Results indicated that these compounds act as competitive inhibitors, with detailed analysis provided through Lineweaver-Burk plots to illustrate their effects on TYR kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.